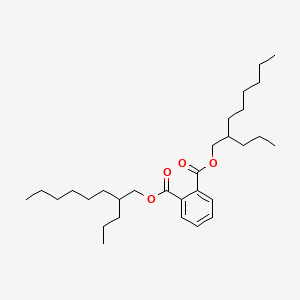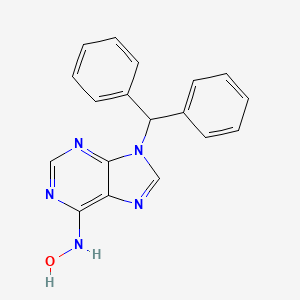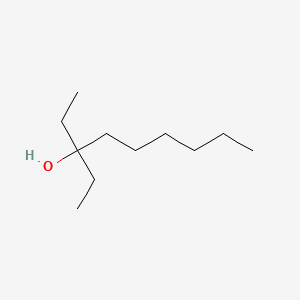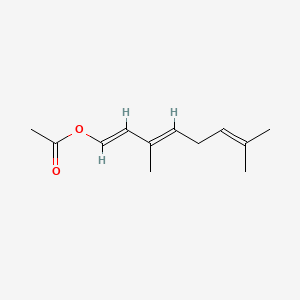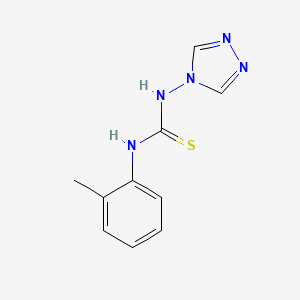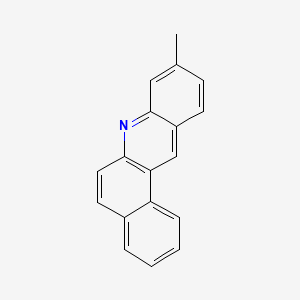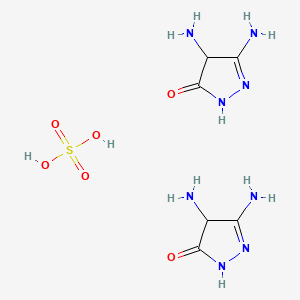
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C11H13ClF3N. This compound is characterized by the presence of a benzenemethanamine core substituted with a chlorine atom at the 4-position, a propyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated, followed by reduction to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanamines, nitrobenzenes, and halogenated derivatives .
科学研究应用
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Benzenemethanamine, 4-chloro-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanamine, 3-chloro-N-propyl-: Similar structure but with the chlorine atom at the 3-position instead of the 4-position.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the chlorine and propyl substitutions.
Uniqueness
The unique combination of the chlorine, propyl, and trifluoromethyl groups in Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
90390-44-6 |
|---|---|
分子式 |
C11H13ClF3N |
分子量 |
251.67 g/mol |
IUPAC 名称 |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3 |
InChI 键 |
PTLXXVBCRKWKNU-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





